N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide
Description
N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a hexyl group and a morpholinylacetyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O3/c1-3-5-15(4-2)18-17(23)21-8-6-20(7-9-21)16(22)14-19-10-12-24-13-11-19/h15H,3-14H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOJKIBLHDXNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)NC(=O)N1CCN(CC1)C(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Hexyl Group: The hexyl group is introduced via alkylation, where the piperazine ring is reacted with a hexyl halide in the presence of a base such as potassium carbonate.
Attachment of the Morpholinylacetyl Group: This step involves the acylation of the piperazine ring with 2-chloroacetyl morpholine. The reaction is typically carried out in an organic solvent like dichloromethane, using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors are used.
Catalysis: Catalysts may be employed to increase reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinylacetyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Medicine
In medicine, research focuses on its potential therapeutic applications. It may be investigated for its efficacy in treating diseases or conditions that involve the central nervous system, due to its piperazine core, which is a common motif in many psychoactive drugs.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the central nervous system, potentially modulating neurotransmitter release or uptake.
Cellular Pathways: Interference with cellular signaling pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
N-hexylpiperazine: Similar structure but lacks the morpholinylacetyl group.
4-(2-morpholin-4-ylacetyl)piperazine: Similar structure but lacks the hexyl group.
N-hexan-3-ylpiperazine-1-carboxamide: Similar structure but lacks the morpholinylacetyl group.
Uniqueness
N-hexan-3-yl-4-(2-morpholin-4-ylacetyl)piperazine-1-carboxamide is unique due to the combination of the hexyl group and the morpholinylacetyl group on the piperazine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
